

# 2-Aminoadenosine chemical properties and structure

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## Compound of Interest

Compound Name: 2-Aminoadenosine

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An In-depth Technical Guide to **2-Aminoadenosine**: Chemical Properties and Structure

## Introduction

**2-Aminoadenosine**, also known as 2,6-diaminopurine riboside, is a purine nucleoside and an analog of the naturally occurring adenosine.<sup>[1][2]</sup> Its structure is characterized by the presence of an additional amino group at the C2 position of the purine ring, which distinguishes it from adenosine. This modification allows **2-aminoadenosine** to form three hydrogen bonds when base-pairing with thymine or uridine, in contrast to the two hydrogen bonds formed by adenine.<sup>[3][4]</sup> This increased stability makes it a valuable tool in molecular biology and nucleic acid research.<sup>[1][5]</sup>

In the fields of biochemistry and pharmacology, **2-aminoadenosine** serves as a crucial research tool for studying cellular processes, particularly adenosine signaling pathways.<sup>[6]</sup> It acts as an agonist for adenosine receptors and as a substrate or inhibitor for adenosine kinase, making it relevant for research into cancer, inflammation, immune response, and neurodegenerative diseases.<sup>[6][7][8]</sup> This document provides a comprehensive overview of its chemical properties, structure, experimental protocols, and its role in biological signaling pathways.

## Chemical Structure

**2-Aminoadenosine** consists of a 2,6-diaminopurine base attached to a ribose sugar moiety via a  $\beta$ -N9-glycosidic bond. The systematic IUPAC name is (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-

yl)-5-(hydroxymethyl)oxolane-3,4-diol.[2][8] The key structural feature is the amino group at the C2 position of the purine base, in addition to the amino group at the C6 position. This "diamino" configuration is responsible for its enhanced base-pairing strength.

#### Key Structural Features:

- **Purine Core:** A bicyclic aromatic system composed of a pyrimidine ring fused to an imidazole ring.
- **Amino Groups:** Located at positions C2 and C6 of the purine ring.
- **Ribose Sugar:** A five-carbon sugar (pentose) in its furanose form.
- **Glycosidic Bond:** Connects the N9 atom of the purine ring to the C1' atom of the ribose sugar.

## Chemical and Physical Properties

The physicochemical properties of **2-Aminoadenosine** are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
IUPAC Name	(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol	[2][8]
Synonyms	2,6-Diaminopurine riboside, 2,6-Diaminonebularine, 2,6-Diaminopurinosine, NSC-7363	[2][9]
CAS Number	2096-10-8	[2][6][7]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>6</sub> O <sub>4</sub>	[2][6][7]
Molecular Weight	282.26 g/mol	[2][6][7]
Appearance	White to off-white crystalline powder	[1][6]
Melting Point	241-243 °C (decomposes)	[1]
LogP (XLogP3)	-1.4	[2]
Purity (Typical)	≥97-99% (by HPLC)	[6][7]
Storage Temperature	0-8 °C	[6]

## Experimental Protocols

### Synthesis of 2-Aminoadenosine

A common method for synthesizing **2-Aminoadenosine** involves the amination of a protected 2-amino-6-chloropurine riboside intermediate.

Methodology: Amination of 2-amino-6-chloro-9-(2,3,5-O-triacetyl-β-D-ribofuranosyl)-9H-purine[10]

- Starting Material: 2-amino-6-chloro-9-(2,3,5-O-triacetyl-β-D-ribofuranosyl)-9H-purine.
- Reaction: The starting material is dissolved in a suitable solvent, such as methanol saturated with ammonia.

- Conditions: The reaction mixture is stirred in a sealed pressure vessel at an elevated temperature (e.g., 100 °C) for several hours (e.g., 2-4 hours).
- Work-up: After cooling, the solvent and excess ammonia are removed under reduced pressure.
- Deprotection: The resulting acetyl-protected **2-aminoadenosine** is treated with a base (e.g., sodium methoxide in methanol) to remove the acetyl protecting groups from the ribose sugar.
- Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield pure **2-aminoadenosine**.

A more recent, postsynthetic strategy allows for the efficient incorporation of 2,6-diaminopurine into oligonucleotides using a 2-fluoro-6-aminopurine phosphoramidite building block. The 2-fluoro group is subsequently displaced by ammonia during the standard oligonucleotide deprotection step.<sup>[3][4][11]</sup>

Synthesis workflow for **2-Aminoadenosine**.

## Purification and Analysis

High-performance liquid chromatography (HPLC) is the standard method for both the purification and purity analysis of **2-Aminoadenosine**.

Methodology: HPLC Analysis

- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
- Mobile Phase: A gradient elution is often employed.
  - Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or an ammonium acetate buffer.
  - Solvent B: Acetonitrile or methanol with 0.1% TFA.
- Gradient: A typical gradient might run from 5% Solvent B to 50% Solvent B over 20-30 minutes.

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at approximately 279-280 nm.[12]
- Sample Preparation: The **2-Aminoadenosine** sample is dissolved in the mobile phase or a compatible solvent (e.g., water) and filtered before injection.
- Quantification: Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected.

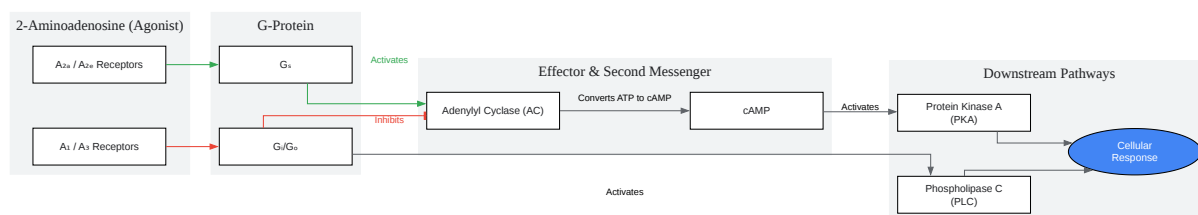
For structural confirmation, Liquid Chromatography-Mass Spectrometry (LCMS) is employed to verify the molecular weight of the purified compound.[3][4]

## Biological Activity and Signaling Pathways

**2-Aminoadenosine** exerts its biological effects primarily by interacting with the components of the adenosine signaling system. It is recognized as an agonist at the four subtypes of G-protein coupled adenosine receptors ( $A_1$ ,  $A_{2a}$ ,  $A_{2e}$ , and  $A_3$ ).[6][13] These receptors are integral to regulating a vast array of physiological processes.[13][14]

- $A_1$  and  $A_3$  Receptors: These receptors are coupled to inhibitory G-proteins ( $G_i/G_o$ ). Their activation by an agonist like **2-aminoadenosine** leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13][15]
- $A_{2a}$  and  $A_{2e}$  Receptors: These receptors are coupled to stimulatory G-proteins ( $G_s$ ). Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP.[15][16]

The modulation of cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These signaling cascades, along with other pathways like the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, influence gene expression and cellular functions such as proliferation, inflammation, and neurotransmission.[14][15][16]



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Adenosine receptor signaling pathways.

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